molecular formula C7H13ClN4O2 B2927187 ethyl3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylatehydrochloride CAS No. 2416229-74-6

ethyl3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylatehydrochloride

Cat. No.: B2927187
CAS No.: 2416229-74-6
M. Wt: 220.66
InChI Key: WMJZTKANNHRINJ-UHFFFAOYSA-N
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Description

Ethyl3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylatehydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylatehydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the triazole compound react to form the desired aminomethyl derivative.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the triazole ring can yield dihydrotriazoles, which may have different chemical properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Dihydrotriazoles

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Ethyl3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylatehydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its biological activity, including antimicrobial and antifungal properties.

    Chemistry: It serves as an intermediate in organic synthesis, facilitating the construction of complex molecules.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar aminomethyl and carboxylate structure but with an indole ring instead of a triazole ring.

    Methyl-6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another compound with similar functional groups but different ring structure.

Uniqueness

Ethyl3-(aminomethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylatehydrochloride is unique due to its triazole ring, which imparts distinct chemical properties and biological activities compared to indole derivatives. The presence of the triazole ring enhances its stability and potential for diverse chemical modifications.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-2-methyl-1,2,4-triazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4-8)10-11(6)2;/h3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFLGBPASFNKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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